N-(2-benzoylphenyl)-3-chloropropanamide
Overview
Description
N-(2-benzoylphenyl)-3-chloropropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety
Mechanism of Action
Target of Action
The primary target of N-(2-benzoylphenyl)-3-chloropropanamide is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors. It forms heterodimers with retinoid X receptors (RXRs) and regulates transcription of genes involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation .
Mode of Action
This compound acts as an activator of PPARγ . By binding to PPARγ, it modulates the receptor’s activity, leading to changes in the transcription of target genes. This interaction can influence various cellular processes, including adipocyte differentiation and fat-specific gene expression .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. For instance, it can modulate macrophage functions such as proinflammatory activities and stimulate the uptake of oxidized low-density lipoprotein (x-LDL) . The compound might also be involved in the benzoyl-CoA pathway, which is associated with the metabolism of aromatic compounds .
Result of Action
The activation of PPARγ by this compound can lead to various molecular and cellular effects. For instance, it can stimulate adipocyte differentiation and fat-specific gene expression, potentially influencing lipid metabolism . Additionally, it may modulate macrophage functions and influence the uptake of x-LDL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-3-chloropropanamide typically involves the reaction of 2-benzoylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and controlled production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the risk of side reactions and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-3-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of N-(2-benzoylphenyl)-3-aminopropanamide or N-(2-benzoylphenyl)-3-thiopropanamide.
Oxidation Reactions: Formation of 2-benzoylbenzoic acid or other oxidized derivatives.
Reduction Reactions: Formation of N-(2-benzoylphenyl)-3-aminopropane.
Scientific Research Applications
N-(2-benzoylphenyl)-3-chloropropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1,N2-bis(2-benzoylphenyl)oxalamide
Uniqueness
N-(2-benzoylphenyl)-3-chloropropanamide is unique due to the presence of the chloropropanamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(2-benzoylphenyl)-3-chloropropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-11-10-15(19)18-14-9-5-4-8-13(14)16(20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUFWESEQHBZSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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